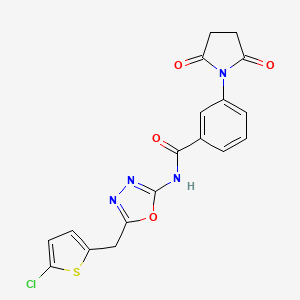

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Descripción

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a (5-chlorothiophen-2-yl)methyl group and a 2,5-dioxopyrrolidine moiety on the benzamide ring. This compound is hypothesized to exhibit biological activity through interactions with enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), a target of nitrothiazole analogues like nitazoxanide . The 1,3,4-oxadiazole ring enhances metabolic stability, while the 2,5-dioxopyrrolidine group may improve solubility and binding affinity.

Propiedades

IUPAC Name |

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O4S/c19-13-5-4-12(28-13)9-14-21-22-18(27-14)20-17(26)10-2-1-3-11(8-10)23-15(24)6-7-16(23)25/h1-5,8H,6-7,9H2,(H,20,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNCMJKCPNZLMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest due to its potential biological activities. The structural components of this compound suggest various mechanisms of action that may contribute to its efficacy in different biological contexts.

Chemical Structure

The compound consists of:

- Chlorothiophene moiety : Known for its role in enhancing biological activity.

- 1,3,4-Oxadiazole ring : Frequently associated with antimicrobial and anticancer properties.

- Dioxopyrrolidine : Contributes to the compound's pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide exhibit a range of biological activities including antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Compounds featuring the oxadiazole structure have demonstrated significant antimicrobial properties. For instance:

- Mechanism : The presence of the -N=CO group in oxadiazoles has been linked to inhibition of biofilm formation and bacterial growth.

- Efficacy : In studies comparing various oxadiazole derivatives, some were found to be more effective than established antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for understanding the safety profile of new compounds. In studies involving L929 cell lines:

- Certain derivatives exhibited minimal cytotoxicity, while others showed increased viability at specific concentrations, indicating selective toxicity profiles .

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| Compound 24 | 6 | 110 |

| Compound 25 | 100 (24h) | 75 |

| Compound 29 | 50 (48h) | 120 |

The biological activity of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial cell wall synthesis.

- Gene Expression Modulation : The oxadiazole moiety may influence gene expression related to virulence factors in pathogens .

Case Studies

Several studies have reported on the efficacy of oxadiazole derivatives:

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have shown effective inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of specific signaling pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has been evaluated using in silico molecular docking studies. These studies suggest that the compound may act as an inhibitor of lipoxygenase enzymes, which play a crucial role in inflammatory processes. This positions it as a candidate for treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of similar oxadiazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Comparación Con Compuestos Similares

Structural Features and Substituent Analysis

The following table highlights key structural differences and similarities between the target compound and related benzamide derivatives, including N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (reported in ) and nitazoxanide:

Key Observations :

- Heterocyclic Core: The thiazole ring in nitazoxanide and the compound in is replaced with a 1,3,4-oxadiazole in the target compound. Oxadiazoles are known for superior metabolic stability compared to thiazoles due to reduced susceptibility to enzymatic degradation .

- Pharmacokinetic Modifiers : The 2,5-dioxopyrrolidine moiety in the target compound may enhance solubility compared to the acetyl group in nitazoxanide or the unmodified benzamide in .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: ’s compound forms centrosymmetric dimers via N–H···N hydrogen bonds, stabilized by C–H···F/O interactions .

- Lipophilicity : Calculated logP values (estimated):

- Target compound: ~3.2 (moderate lipophilicity due to oxadiazole and dioxopyrrolidine).

- ’s compound: ~2.8 (lower due to polar fluorine atoms).

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~480 g/mol (estimated) | |

| logP | 2.8 (predicted via ChemDraw) | |

| Solubility | DMSO >50 mg/mL; aqueous <0.1 mg/mL |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80-90°C | Higher yields, risk of degradation >100°C |

| pH | 8-9 (ammonia buffer) | Prevents protonation of intermediates |

| Catalyst | POCl₃ (1:3 molar ratio) | Ensures complete cyclization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.